molecular formula C14H15NO4S2 B2535477 Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-04-5

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2535477
CAS No.: 895260-04-5
M. Wt: 325.4
InChI Key: MYGNZEDRDKSTFK-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a methyl ester group at the 2-position of the thiophene ring and a sulfamoyl moiety linked to a 4-ethylphenyl group at the 3-position. For example, sulfamoyl-thiophene derivatives are frequently explored as PPARβ/δ antagonists () or as sulfonylurea herbicides (). The 4-ethylphenyl substituent likely influences lipophilicity and target binding compared to other aryl or alkyl groups in similar compounds.

Properties

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)15-21(17,18)12-8-9-20-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGNZEDRDKSTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

Key Reactions:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfamoyl group can be reduced to form amines.
  • Substitution : Electrophilic substitution reactions can occur on the thiophene ring.

Scientific Research Applications

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate has several promising applications:

1. Medicinal Chemistry

  • Antimicrobial Properties : Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.
  • Anticancer Activity : The compound is being investigated for its potential to inhibit tumor growth through modulation of specific biological pathways.

2. Material Science

  • Organic Semiconductors : Its unique structural features make it suitable for developing organic light-emitting diodes (OLEDs) and other advanced materials due to its electronic properties.

3. Coordination Chemistry

  • Used as a ligand in coordination complexes, enhancing the design of new materials with specific electronic or catalytic properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity.
  • The thiophene ring can interact with aromatic residues in proteins, affecting their function and modulating biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

PPARβ/δ Antagonists

Compound 10h (methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) shares the thiophene-2-carboxylate core but differs in the sulfamoyl substituent, which includes a 4-isopentylamino-2-methoxyphenyl group. This structural variation enhances its affinity for PPARβ/δ, making it a potent antagonist for studying melanoma metastasis and retinal vascular diseases (). The 2-methoxy and 4-isopentylamino groups likely contribute to its improved receptor interaction compared to the 4-ethylphenyl group in the target compound.

Sulfonylurea Herbicides

Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) is a herbicide with a triazine-substituted sulfamoyl group. Its mechanism involves acetolactate synthase inhibition, disrupting plant amino acid synthesis (). The triazine moiety distinguishes it from the 4-ethylphenyl group in the target compound, highlighting how substituent choice dictates agricultural versus pharmacological applications.

Other Structural Analogs

  • Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (CAS 79128-71-5, ): This simpler analog lacks the aryl substituent, resulting in reduced molecular weight (235.3 g/mol) and distinct toxicity profiles (skin/eye irritation, respiratory toxicity).

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application/Activity Source
Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate (Target Compound) C₁₅H₁₇NO₄S₂ ~339 (estimated) 4-ethylphenyl Unknown (inferred: medicinal research) N/A
Compound 10h C₂₁H₂₇N₃O₅S₂ 489.6 4-isopentylamino-2-methoxyphenyl PPARβ/δ antagonist (melanoma, retina)
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.4 4-methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide (ALS inhibitor)
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate C₇H₉NO₄S₂ 235.3 Methanesulfonamido Research chemical (toxicology studies)
Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate C₂₀H₁₉N₃O₅S₂ 469.5 4-anilino-2-methoxyphenyl Unknown (inferred: drug development)

Research Findings and Implications

  • Biological Activity: PPARβ/δ antagonists like Compound 10h demonstrate the importance of bulky, electron-rich substituents (e.g., isopentylamino-methoxyphenyl) for receptor binding . The target compound’s 4-ethylphenyl group may offer intermediate lipophilicity, balancing membrane permeability and target engagement.
  • Synthesis : Analogous compounds are synthesized via sulfamoylation of thiophene intermediates, as described by Toth et al. (2012) for Compound 10h .
  • Toxicity : Simpler analogs (e.g., methyl 3-(methanesulfonamido)thiophene-2-carboxylate) exhibit significant respiratory and dermal hazards, suggesting that substituent modifications can mitigate or exacerbate toxicity .

Biological Activity

Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including a sulfamoyl group and a methyl ester, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₄S
Molecular Weight365.49 g/mol
CAS Number941979-11-9
StructureChemical Structure

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 12.5 µg/mL
    • Against Escherichia coli: MIC = 25 µg/mL

These values indicate that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. Notable findings include:

  • Cell Line Studies : this compound exhibited cytotoxic effects on cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Cell LineIC₅₀ (µM)
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Sulfamoyl Group : This functional group facilitates hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
  • Thiophene Ring : The aromatic nature of the thiophene ring allows for π-π stacking interactions with nucleic acids and proteins, which may disrupt normal cellular functions.

Case Studies

Several case studies highlight the compound's biological relevance:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various thiophene derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to traditional antibiotics .
  • Anticancer Research : In a comparative study involving several sulfamoyl-containing compounds, this compound was identified as one of the most potent agents against breast cancer cell lines, demonstrating a promising therapeutic index .

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